2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a tert-butyl group attached to a benzenesulfonamide moiety, which is further connected to a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid typically involves multiple steps. One common method starts with the preparation of 4-tert-butylbenzenesulfonamide, which is then reacted with 4-hydroxyphenoxyacetic acid under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 4-tert-Butylbenzenesulfonamide
- Phenoxyacetic acid
- Benzenesulfonic acids and derivatives
Comparison: 2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Compared to 4-tert-butylbenzenesulfonamide, it has an additional phenoxyacetic acid moiety, enhancing its potential for interactions with biological targets. Compared to phenoxyacetic acid, the presence of the sulfonamide group provides additional sites for hydrogen bonding and molecular interactions.
Properties
Molecular Formula |
C18H21NO5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(4-tert-butylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)13-4-10-16(11-5-13)25(22,23)19-14-6-8-15(9-7-14)24-12-17(20)21/h4-11,19H,12H2,1-3H3,(H,20,21) |
InChI Key |
IGJMLVNQBGCWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.